

An In-depth Technical Guide to Bromo-PEG3-Acid: Structure, Functionality, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromo-PEG3-Acid**

Cat. No.: **B606390**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG3-Acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, functional groups, and reactivity, supported by quantitative data, experimental protocols, and visualizations to facilitate its effective application in research and development.

Core Concepts: Structure and Functional Groups

Bromo-PEG3-Acid, with the chemical formula $C_9H_{17}BrO_5$ and a molecular weight of 285.13 g/mol, is a versatile chemical tool.^[1] Its structure is characterized by a short polyethylene glycol (PEG) chain of three ethylene glycol units, which imparts hydrophilicity and increases the solubility of conjugated molecules in aqueous media.^{[2][3][4]} The molecule is flanked by two distinct functional groups: a terminal bromide and a carboxylic acid. This bifunctional nature allows for sequential or orthogonal conjugation strategies.

The key functional groups are:

- **Bromo Group (-Br):** An excellent leaving group for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols (sulphydryl groups) from cysteine residues in proteins and peptides.^{[5][6]} This reaction, often termed a "thiol-bromo click reaction," forms a stable thioether linkage.

- Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines, such as the ϵ -amino group of lysine residues in proteins, to form stable amide bonds.^[2] Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).

The strategic placement of these two functional groups at opposite ends of the hydrophilic PEG spacer makes **Bromo-PEG3-Acid** an invaluable linker for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^[1]

Structural Representation

Caption: Chemical structure of **Bromo-PEG3-Acid** highlighting its functional groups.

Physicochemical and Characterization Data

A thorough understanding of the physicochemical properties of **Bromo-PEG3-Acid** is crucial for its successful implementation in experimental workflows.

Quantitative Data Summary

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₇ BrO ₅	[1]
Molecular Weight	285.13 g/mol	[1]
CAS Number	782475-35-8	[1]
Purity	Typically \geq 95%	[6]
Appearance	White to off-white solid or oil	
Solubility	Soluble in Water, DMSO, DMF, DCM	[7]
Storage Conditions	-20°C	[7]

Spectroscopic Data

- ^1H NMR: A ^1H NMR spectrum is available for **Bromo-PEG3-Acid** and can be used to confirm its identity and purity.[8]
- ^{13}C NMR: The ^{13}C NMR spectrum of a carboxylated PEG molecule would show characteristic peaks for the PEG backbone carbons (around 70 ppm), the carbon adjacent to the terminal hydroxyl (around 61 ppm), the carbon of the CH_2COOH group (around 69 ppm), and the carboxyl carbon (around 172 ppm).[9]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of **Bromo-PEG3-Acid**. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 286.0, and the $[\text{M}+\text{Na}]^+$ ion at m/z 308.0.

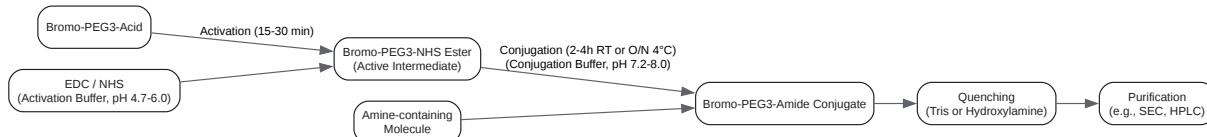
Experimental Protocols

The dual functionality of **Bromo-PEG3-Acid** allows for two primary conjugation strategies. The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Group

This protocol describes the conjugation of the carboxylic acid moiety of **Bromo-PEG3-Acid** to a primary amine-containing molecule.

Materials:


- **Bromo-PEG3-Acid**
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

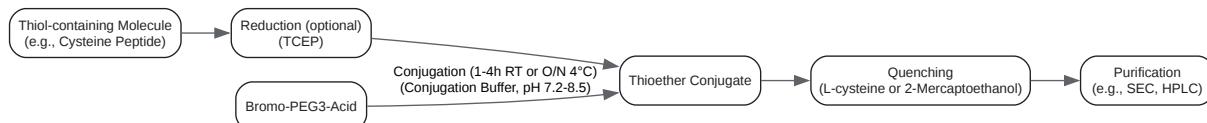
- Reagent Preparation:
 - Dissolve **Bromo-PEG3-Acid** in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
 - Dissolve the amine-containing molecule in the Conjugation Buffer.
 - Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water.
- Activation of Carboxylic Acid:
 - In a reaction vessel, add the **Bromo-PEG3-Acid** stock solution.
 - Add 1.2-1.5 molar equivalents of EDC, followed immediately by 1.2-1.5 molar equivalents of NHS (or Sulfo-NHS).
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine:
 - Immediately add the activated **Bromo-PEG3-Acid** solution to the solution of the amine-containing molecule. A 1:1 to 1:1.5 molar ratio of **Bromo-PEG3-Acid** to the amine is a good starting point.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.
- Quenching:
 - Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.

- Purification:
 - Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or preparative HPLC.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide bond formation using **Bromo-PEG3-Acid**.

Protocol 2: Thioether Bond Formation via Nucleophilic Substitution of the Bromo Group


This protocol outlines the conjugation of the bromo moiety of **Bromo-PEG3-Acid** to a thiol-containing molecule, such as a cysteine residue in a peptide or protein.

Materials:

- **Bromo-PEG3-Acid**
- Thiol-containing molecule (e.g., cysteine-containing peptide)
- Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.2-8.5, degassed.
- Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)
- Quenching Reagent: L-cysteine or 2-mercaptoethanol
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Reagent Preparation:
 - Dissolve the thiol-containing molecule in degassed Conjugation Buffer.
 - If the thiol is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce it.
 - Dissolve **Bromo-PEG3-Acid** in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution.
- Conjugation Reaction:
 - Add the **Bromo-PEG3-Acid** stock solution to the solution of the thiol-containing molecule. A 1.1 to 1.3 molar excess of **Bromo-PEG3-Acid** over the thiol is recommended as a starting point.[\[10\]](#)
 - Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[\[5\]](#)[\[10\]](#) The reaction progress can be monitored by LC-MS.
- Quenching:
 - Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess **Bromo-PEG3-Acid**.[\[5\]](#)
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the unreacted linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thioether bond formation using **Bromo-PEG3-Acid**.

Applications in Drug Development and Research

The unique properties of **Bromo-PEG3-Acid** make it a valuable tool in several areas of scientific research and drug development:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells. The carboxylic acid can be conjugated to the drug, and the bromide can react with cysteine residues on the antibody, or vice versa.
- PROTACs: In the development of PROTACs, **Bromo-PEG3-Acid** can serve as the flexible linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.
- Peptide and Protein Modification (PEGylation): The hydrophilic PEG spacer can improve the pharmacokinetic properties of peptides and proteins by increasing their solubility, stability, and circulation half-life.
- Surface Functionalization: **Bromo-PEG3-Acid** can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide handles for further functionalization.

Conclusion

Bromo-PEG3-Acid is a versatile heterobifunctional linker that offers researchers and drug developers a powerful tool for bioconjugation. Its well-defined structure, comprising a hydrophilic PEG spacer and two distinct reactive functional groups, allows for controlled and efficient coupling of a wide range of molecules. The experimental protocols and data provided in this guide serve as a valuable resource for the effective implementation of **Bromo-PEG3-**

Acid in various scientific applications. As with any chemical reagent, optimal reaction conditions may vary depending on the specific substrates and desired outcome, and empirical optimization is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 3. Bromo-PEG3-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. tebubio.com [tebubio.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bromo-PEG3-Acid: Structure, Functionality, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606390#bromo-peg3-acid-structure-and-functional-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com